

Dactolisib PI3K Akt mTOR signaling pathway

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Dactolisib

CAS No.: 915019-65-7

Cat. No.: S548367

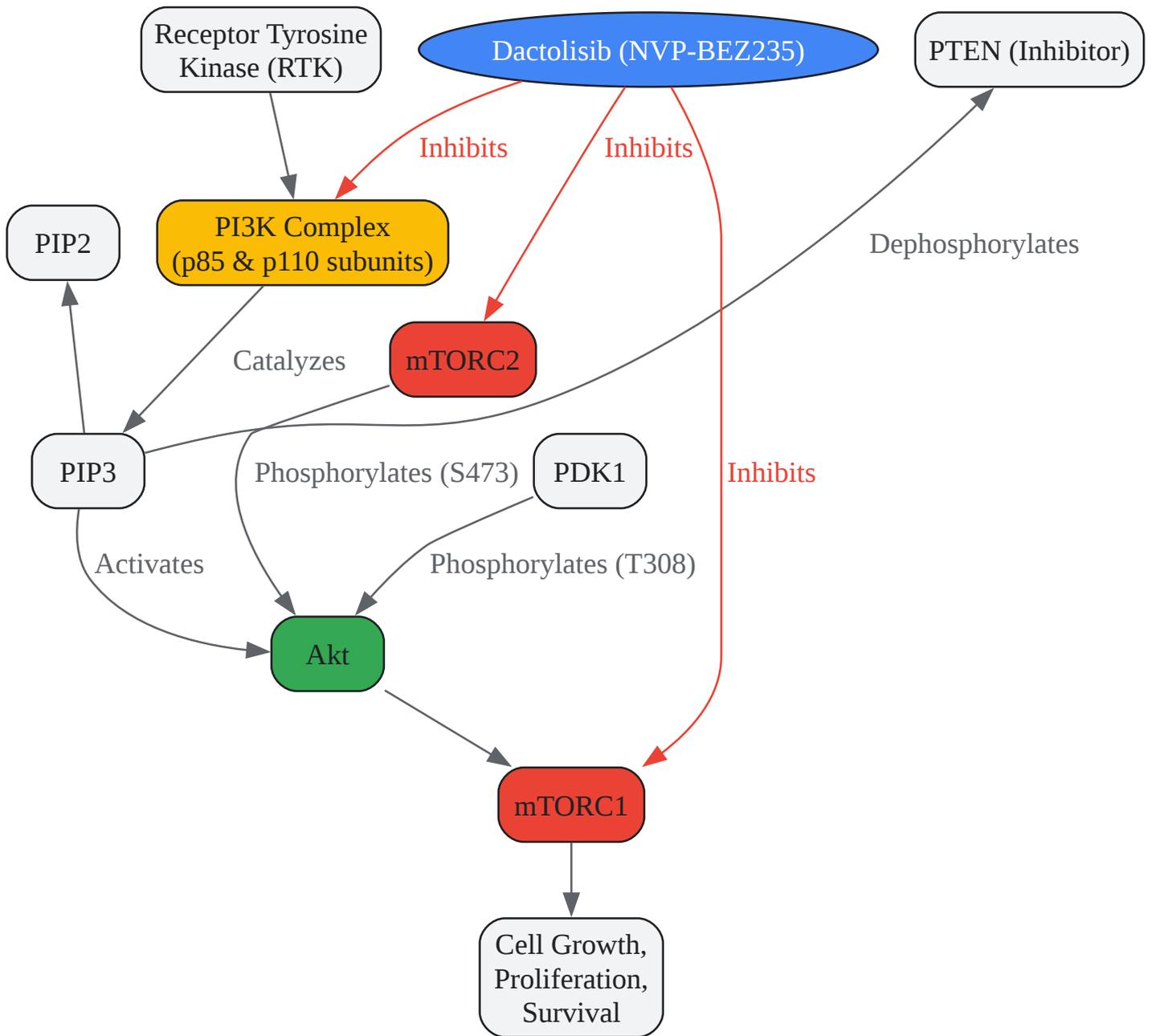
Get Quote

Mechanism of Action and Pathway

Dactolisib simultaneously inhibits PI3K and mTOR by competitively binding to their ATP-binding sites, a feat possible due to the structural similarities of their catalytic domains [1] [2]. This dual action comprehensively suppresses the PI3K/Akt/mTOR signaling cascade.

- **Pathway Inhibition:** It targets all Class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ) and both mTOR complexes (mTORC1 and mTORC2) [1] [3].
- **Cellular Consequences:** This leads to the downregulation of phosphorylated Akt (p-AKT) and downstream effectors like p-p70S6K, causing cell cycle arrest and inhibiting cancer cell growth, survival, and proliferation [3] [4].

The following diagram illustrates the PI3K/Akt/mTOR pathway and how **dactolisib** exerts its inhibitory effect.



[Click to download full resolution via product page](#)

Preclinical Evidence & Experimental Data

Extensive in vitro and in vivo studies demonstrate the potent anti-cancer effects of **dactolisib** across various cancer types.

- **In Vitro Efficacy: Dactolisib** inhibits cell viability and induces apoptosis in a dose- and time-dependent manner across various cancer cell lines, including glioblastoma (GBM), hepatocellular carcinoma (HCC), and breast cancer [3] [4].
- **Synergy with Standard Therapies:** In GBM models, **dactolisib** enhanced the efficacy of standard care (temozolomide chemotherapy + radiotherapy), further reducing cell viability and significantly inhibiting cell migration and invasion [3].
- **In Vivo Efficacy and Toxicity:** While **dactolisib** inhibited tumor growth and prolonged survival in orthotopic GBM xenograft models [3], other studies reported severe side effects at effective doses, including elevated blood glucose, increased liver enzymes (ALT), diarrhea, and skin rash [5].

The table below summarizes key experimental findings from the literature.

Cancer Model	Experimental Findings	Reported IC ₅₀ / Dosage
Glioblastoma (GBM) <i>In vitro</i> [3]	Dose-dependent inhibition of cell viability; enhanced TMZ+RT effects; induced apoptosis; attenuated migration/invasion. ~20 nM (cell viability) Hepatocellular Carcinoma (HCC) <i>In vitro</i> [4]	Inhibited cell growth and induced apoptosis; treatment-induced autophagy was a pro-survival mechanism. Low nanomolar range (cell growth) Glioblastoma (GBM) <i>In vivo</i> (rodent xenograft) [3]
Oral administration combined with TMZ+RT inhibited tumor growth and prolonged survival. 40-50 mg/kg/day (oral) Glioblastoma (GBM) <i>In vivo</i> (rodent xenograft) [5]	No survival benefit or tumor growth inhibition observed; severe systemic toxicity was reported. -	

Clinical Translation and Challenges

The journey of **dactolisib** from promising preclinical results to clinical application highlights significant hurdles.

- **Toxicity Profile:** Clinical and pre-clinical observations consistently report significant adverse effects, including hyperglycemia, diarrhea, skin rash, and liver toxicity, which have limited its development and potential for clinical use [5].
- **Resistance Mechanisms:** Cancer cells can activate survival pathways to counteract **dactolisib**. A key finding is that **dactolisib** induces **protective autophagy** (a cellular recycling process) in hepatocellular carcinoma cells. Combining **dactolisib** with autophagy inhibitors (e.g., 3-MA or Atg5 siRNA) significantly enhanced cancer cell apoptosis [4].
- **Current Status:** The significant toxicity observed in vivo has rendered its clinical utility questionable [5]. Research efforts have since pivoted towards developing next-generation inhibitors with improved

safety profiles.

Future Perspectives and Conclusions

While **dactolisib** served as a foundational proof-of-concept for dual PI3K/mTOR inhibition, the field has evolved to address its limitations.

- **Next-Generation Inhibitors:** The structural insights gained from compounds like **dactolisib** have informed the design of newer, more specific inhibitors. Examples include **gedatolisib** (in Phase III trials for breast cancer) and other agents in development that aim for better efficacy and reduced toxicity [1] [6].
- **Combination Therapies:** Research suggests that to overcome resistance, future strategies should consider rational combinations, such as dual inhibitors with autophagy blockers [4] or other targeted agents, particularly in cancers driven by specific pathway alterations like the AAMDC oncogene in breast cancer [7].

In summary, **dactolisib** is a powerful tool for understanding dual PI3K/mTOR inhibition. Its history underscores the critical need in drug development to not only achieve potent efficacy but also to ensure a manageable safety profile and anticipate resistance mechanisms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Recent Advances in Dual PI / 3 Inhibitors for Tumour Treatment... K mTOR [pmc.ncbi.nlm.nih.gov]
2. Novel anticancer inhibitors targeting the PI3K/Akt/mTOR ... [sciencedirect.com]
3. The dual PI / 3 inhibitor K elicits anti-tumor... | Oncotarget mTOR dactolisib [oncotarget.com]
4. Dual PI / 3 inhibitor NVP-BE2235-induced apoptosis of... K mTOR [spandidos-publications.com]
5. (NVP-BE2235) toxicity in murine brain tumour models Dactolisib [bmccancer.biomedcentral.com]
6. PI3K Inhibitors Clinical Trials Analysis 2025 [theglobeandmail.com]

7. The oncogene AAMDC links PI - 3 - K signaling with metabolic... AKT mTOR [nature.com]

To cite this document: Smolecule. [Dactolisib PI3K Akt mTOR signaling pathway]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548367#dactolisib-pi3k-akt-mtor-signaling-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com